beta-D-Galactopyranoside, methyl 3,4-O-(1-methylethylidene)-

描述

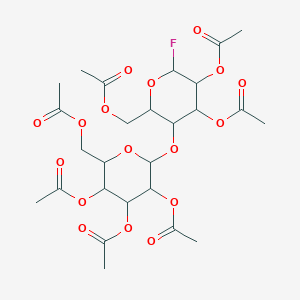

“beta-D-Galactopyranoside, methyl 3,4-O-(1-methylethylidene)-” is a type of carbohydrate ester that is significant in medicinal chemistry due to its efficacy for the synthesis of biologically active drugs . It is also known as Methyl 3,4-O-isopropylidene-β-D-galactopyranoside . It is a weak substrate and effective inducer of beta-D-galactosidase .

Synthesis Analysis

Methyl β-D-galactopyranoside (MGP) can be treated with various acyl halides to produce 6-O-acyl MGP esters by direct acylation method with an excellent yield .Molecular Structure Analysis

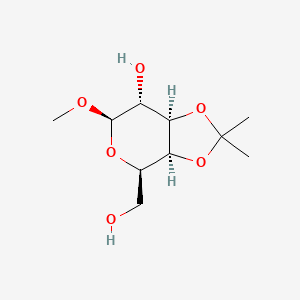

The molecular formula of this compound is C10H18O6 . The IUPAC name is (3aS,4R,6R,7R,7aR)-4-(Hydroxymethyl)-6-methoxy-2,2-dimethylhexahydro-1,3,5-trioxa-7-indenol .Chemical Reactions Analysis

This compound is involved in the metabolism of 2-deoxygalactose . It is a weak substrate and effective inducer of beta-D-galactosidase .Physical And Chemical Properties Analysis

This compound appears as a white crystalline solid . It has a melting point of 132-135 °C . It is soluble in DCM, DMF, DMSO, EtOAc, EtOH, MeOH .科学研究应用

Antimicrobial Properties

MGP and its derivatives have demonstrated promising antimicrobial activity. Researchers synthesized 6-O-acyl MGP esters by acylating MGP with various acyl halides. These compounds were further modified into 2,3,4-tri-O-acyl MGP esters with diverse functionalities. In vitro antimicrobial testing revealed that certain MGP esters exhibited potent antifungal activity against Bacillus subtilis and Escherichia coli strains. The minimum inhibitory concentration (MIC) values ranged from 0.352 to 0.703 mg/ml, and the minimum bactericidal concentration (MBC) values ranged from 0.704 to 1.408 mg/ml .

SARS-CoV-2 Protease Inhibition

MGP esters were investigated as potential inhibitors for the SARS-CoV-2 main protease. Molecular docking studies revealed strong interactions between the modified esters and key residues (Cys145, His41, MET165, GLY143, THR26, and ASN142) in the active site. These esters shape and form multiple electrostatic and hydrogen bonds, similar to other minor-groove binders. Molecular dynamics simulations validated the docking results, suggesting that MGP esters could be safer inhibitors .

Fluorometric Assay for β-Galactosidase

Another related compound, 4-methylumbelliferyl-β-D-galactopyranoside , serves as a substrate for fluorometric assays to detect β-galactosidase activity. It is commonly used in research to assess enzyme function and expression levels .

α-Galactosidase Inhibition

Methyl α-D-galactopyranoside has been identified as a potent inhibitor against the extracellular and intracellular α-galactosidases of Debaryomyces hansenii UFV-1 . This finding highlights its potential in enzyme inhibition studies .

Computational Studies

Methyl β-D-galactopyranoside derivatives have been employed in computational studies. For instance, they were used in the investigation of protonated β-D-galactose and its hydrated complex, providing insights into their behavior and interactions .

Nontraditional Acylation

Selective acylation of methyl β-D-galactopyranoside led to the synthesis of 6-O-(2-bromobenzoyl) substitution products. These compounds were further transformed into 2,3,4-tri-O-6-(2-bromobenzoyl) derivatives with various nontraditional acyl substituents. Such modifications expand the compound’s versatility for diverse applications .

作用机制

Target of Action

The primary target of this compound, also known as (3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol, is the SARS-CoV-2 main protease . This enzyme plays a crucial role in the life cycle of the virus, making it a key target for potential therapeutic agents .

Mode of Action

The compound interacts with its target through molecular docking , forming multiple electrostatic and hydrogen bonds with the active site of the SARS-CoV-2 main protease . It strongly interacts with the prime residues Cys145, His41, MET165, GLY143, THR26, and ASN142 . This interaction inhibits the activity of the protease, thereby disrupting the replication of the virus .

Biochemical Pathways

The compound affects the viral replication pathway of SARS-CoV-2 . By inhibiting the main protease, it prevents the virus from replicating within host cells . This disruption of the viral life cycle can help to limit the spread of the virus within the body .

Pharmacokinetics

The compound’s ADME (absorption, distribution, metabolism, excretion) properties have been studied using in silico ADMET prediction . The results suggest that these esters appear to be safer inhibitors due to their improved kinetic properties . .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of the SARS-CoV-2 main protease and disruption of the viral replication process . This can potentially limit the spread of the virus within the body, reducing the severity of the infection .

未来方向

属性

IUPAC Name |

(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O6/c1-10(2)15-7-5(4-11)14-9(13-3)6(12)8(7)16-10/h5-9,11-12H,4H2,1-3H3/t5-,6-,7+,8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEWRADQNQAPED-SYHAXYEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C(C2O1)O)OC)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O1)O)OC)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201204641 | |

| Record name | Methyl 3,4-O-(1-methylethylidene)-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201204641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-D-Galactopyranoside, methyl 3,4-O-(1-methylethylidene)- | |

CAS RN |

14897-47-3 | |

| Record name | Methyl 3,4-O-(1-methylethylidene)-β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14897-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,4-O-(1-methylethylidene)-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201204641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid](/img/structure/B3039971.png)